molecular formula C11H15Cl B13176653 Benzene, [1-(chloromethyl)butyl]

Benzene, [1-(chloromethyl)butyl]

Cat. No.: B13176653
M. Wt: 182.69 g/mol
InChI Key: OMCKNCCLQJXVEQ-UHFFFAOYSA-N
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Description

(1-Chloropentan-2-yl)benzene is an organic compound with the molecular formula C11H15Cl. It consists of a benzene ring substituted with a 1-chloropentan-2-yl group. This compound is part of the broader class of chlorobenzenes, which are known for their diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-chloropentan-2-yl)benzene typically involves the alkylation of benzene with 1-chloropentane under Friedel-Crafts alkylation conditions. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the formation of the carbocation intermediate, which then reacts with benzene to form the desired product .

Industrial Production Methods

Industrial production of (1-chloropentan-2-yl)benzene follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

(1-Chloropentan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of (1-hydroxypentan-2-yl)benzene.

    Oxidation: Formation of 1-chloropentan-2-one or 1-chloropentanoic acid.

    Reduction: Formation of pentylbenzene.

Scientific Research Applications

(1-Chloropentan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1-chloropentan-2-yl)benzene involves its interaction with specific molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Chloropentan-2-yl)benzene is unique due to the presence of both an aromatic ring and a chlorinated alkyl chain. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Biological Activity

Benzene, [1-(chloromethyl)butyl] (CAS Number: 623-25-6), is a chlorinated aromatic compound with significant industrial applications. Understanding its biological activity is crucial due to its potential health impacts, particularly in occupational settings. This article synthesizes various research findings and case studies to elucidate the biological effects of this compound.

  • Molecular Formula : C11_{11}H15_{15}Cl
  • Molecular Weight : 182.690 g/mol
  • Density : 1.2 g/cm³
  • Boiling Point : 242.5 °C
  • Melting Point : 98-101 °C

These properties suggest that the compound is a liquid at room temperature and may pose inhalation risks in industrial settings due to its volatility.

Mechanisms of Biological Activity

Benzene and its derivatives are known for their genotoxic properties. The biological activity of benzene, [1-(chloromethyl)butyl] can be attributed to several mechanisms:

  • Metabolic Activation : Benzene is metabolized in the liver through cytochrome P450 enzymes, leading to the formation of reactive metabolites such as phenol, hydroquinone, and benzoquinone. These metabolites can induce oxidative stress and damage cellular components, including DNA .
  • Genotoxicity : Studies indicate that exposure to benzene can lead to genetic mutations and chromosomal aberrations. Benzene has been classified as a genotoxic carcinogen, primarily associated with hematological malignancies like acute myeloid leukemia (AML) .
  • Hematotoxicity : Benzene exposure is linked to various hematological disorders, including aplastic anemia and myelodysplastic syndromes. The mechanism involves disruption of hematopoiesis and induction of apoptosis in bone marrow cells .

Occupational Exposure

A comprehensive study evaluated the health effects of benzene exposure among workers in petrochemical industries. Key findings include:

  • Increased Risk of Leukemia : Workers exposed to benzene exhibited significantly higher rates of AML compared to unexposed populations .
  • Genomic Damage Assessment : The study utilized a systematic framework to assess genomic damage from benzene exposure, highlighting the need for robust exposure assessments to characterize risk levels accurately .
Study TypeFindingsReference
Occupational StudyHigher incidence of AML in exposed workersSchnatter et al., 2005
Genotoxicity StudyInduction of chromosomal aberrationsDearfield et al., 2017
Hematotoxicity StudyAplastic anemia linked to benzene exposureHayes et al., 1997

Environmental Impact

Benzene is also present in environmental contexts, such as vehicle emissions and cigarette smoke. A study on general population exposure indicated that:

  • Widespread Environmental Exposure : Benzene is ubiquitous due to its presence in urban air pollution, leading to chronic low-level exposure among the general population .
  • Health Risk Assessment Framework : The framework developed for assessing risks associated with benzene emphasizes the importance of understanding both occupational and environmental exposures .

Properties

Molecular Formula

C11H15Cl

Molecular Weight

182.69 g/mol

IUPAC Name

1-chloropentan-2-ylbenzene

InChI

InChI=1S/C11H15Cl/c1-2-6-11(9-12)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3

InChI Key

OMCKNCCLQJXVEQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCl)C1=CC=CC=C1

Origin of Product

United States

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